This compound can be classified under bicyclic compounds, specifically featuring a bicyclo[4.2.0]octane framework with an acetyl group and a ketone functional group. The molecular formula for 6-Acetylbicyclo[4.2.0]oct-4-en-3-one is C₈H₈O₂, with a molecular weight of approximately 152.15 g/mol. It is often synthesized in laboratory settings for research purposes, particularly in organic synthesis and medicinal chemistry.
The synthesis of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one can be achieved through several methods, including:
The molecular structure of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one includes:
InChI=1S/C8H8O2/c1-5(9)8-6-3-2-4-7(6)10/h2-4H2,1H3CC(=O)C1CC2C(C1)CC(C2)=OThis structural information aids in understanding its reactivity and interaction with other chemical species.
6-Acetylbicyclo[4.2.0]oct-4-en-3-one participates in various chemical reactions, including:
The mechanism of action for 6-Acetylbicyclo[4.2.0]oct-4-en-3-one primarily revolves around its ability to participate in electrophilic and nucleophilic reactions due to its reactive functional groups:
This mechanism highlights its versatility as a building block in organic synthesis.
6-Acetylbicyclo[4.2.0]oct-4-en-3-one finds numerous applications in scientific research:
The compound's versatility makes it a valuable asset in both academic research and industrial applications.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: